molecular formula C8H5FN2O2 B1322807 4-Fluoro-1H-indazole-5-carboxylic acid CAS No. 1041481-59-7

4-Fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B1322807
CAS No.: 1041481-59-7
M. Wt: 180.14 g/mol
InChI Key: CLNSDURQQKBHKP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the indazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Fluoro-1H-indazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

    1H-Indazole-5-carboxylic acid: Lacks the fluorine atom at the 4-position.

    4-Fluoro-1H-indazole-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 5-position.

    4-Fluoro-1H-indole-5-carboxylic acid: Contains an indole ring instead of an indazole ring.

Uniqueness: 4-Fluoro-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Fluoro-1H-indazole-5-carboxylic acid (C8H5FN2O2) is an indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole moiety, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Indazole Ring : A bicyclic structure composed of a five-membered ring fused to a six-membered ring.
  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity and potential bioavailability.
  • Carboxylic Acid Group : This functional group allows for further chemical modifications, making it versatile in drug design.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity

  • In various studies, this compound has shown significant anti-inflammatory effects. For instance, it was tested in the carrageenan edema model, demonstrating a notable reduction in inflammation with an effective dose (ED50) of 3.5 mg/kg .

2. Anticancer Properties

  • Preliminary investigations suggest that this compound may inhibit specific kinases involved in cancer progression. Its structural characteristics allow it to interact with molecular targets in cancer cells, potentially leading to reduced tumor growth .

3. Antimicrobial Activity

  • The compound is under investigation for its antimicrobial properties, with early results indicating effectiveness against various pathogens. The mechanism appears to involve disruption of bacterial cell processes and inhibition of growth.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for disease processes, including those involved in inflammation and cancer signaling pathways.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1H-Indazole-5-carboxylic acidLacks fluorine; simpler structureMay exhibit different biological activities
Methyl 4-fluoro-1H-indazole-5-carboxylateEster derivative; contains methyl groupEnhanced lipophilicity; different reactivity
4-Chloro-1H-indazole-5-carboxylic acidChlorine instead of fluorineDifferent electronic properties; potential toxicity

The fluorine substitution in this compound significantly enhances its reactivity and biological activity compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies :
    • A study demonstrated that derivatives of indazole carboxylic acids exhibited strong anti-inflammatory effects, highlighting the potential of fluorinated variants like this compound .
  • Anticancer Research :
    • Molecular docking studies indicated that this compound could effectively bind to tubulin, inhibiting cancer cell proliferation in vitro. In vivo studies showed significant tumor suppression compared to standard treatments .
  • Antimicrobial Testing :
    • Preliminary tests have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Properties

IUPAC Name

4-fluoro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNSDURQQKBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624021
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041481-59-7
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazole-5-carboxylic acid
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